
1-Benzyl-4-(2,3-dichloro-phenyl)-pyrrolidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-4-(2,3-dichloro-phenyl)-pyrrolidine-3-carboxylic acid is a complex organic compound that belongs to the class of pyrrolidine carboxylic acids This compound is characterized by the presence of a benzyl group, a dichlorophenyl group, and a pyrrolidine ring
准备方法
The synthesis of 1-Benzyl-4-(2,3-dichloro-phenyl)-pyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dichlorobenzyl chloride with pyrrolidine-3-carboxylic acid in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.
化学反应分析
1-Benzyl-4-(2,3-dichloro-phenyl)-pyrrolidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol or amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as palladium on carbon or platinum oxide.
科学研究应用
1-Benzyl-4-(2,3-dichloro-phenyl)-pyrrolidine-3-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-Benzyl-4-(2,3-dichloro-phenyl)-pyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The benzyl and dichlorophenyl groups contribute to its binding affinity and specificity, while the pyrrolidine ring provides structural stability. The exact pathways and targets involved depend on the specific application and context of its use.
相似化合物的比较
1-Benzyl-4-(2,3-dichloro-phenyl)-pyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-Benzyl-4-phenyl-pyrrolidine-3-carboxylic acid: Lacks the dichloro substitution, which may affect its chemical reactivity and biological activity.
1-Benzyl-4-(2-chloro-phenyl)-pyrrolidine-3-carboxylic acid: Contains only one chlorine atom, which may result in different chemical and biological properties.
1-Benzyl-4-(3,4-dichloro-phenyl)-pyrrolidine-3-carboxylic acid: The position of the chlorine atoms can influence the compound’s reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
属性
分子式 |
C18H17Cl2NO2 |
|---|---|
分子量 |
350.2 g/mol |
IUPAC 名称 |
1-benzyl-4-(2,3-dichlorophenyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C18H17Cl2NO2/c19-16-8-4-7-13(17(16)20)14-10-21(11-15(14)18(22)23)9-12-5-2-1-3-6-12/h1-8,14-15H,9-11H2,(H,22,23) |
InChI 键 |
FIWHLPSQAIMFCC-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C3=C(C(=CC=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


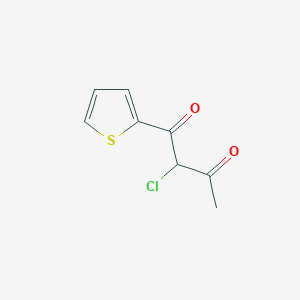

![(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-(methylsulfanylmethoxy)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B13806614.png)
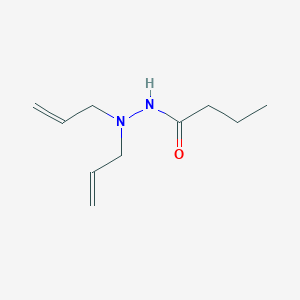
![4-[(2-Ethoxy-2-oxoethyl)thio]pentanoic acid ethyl ester](/img/structure/B13806622.png)
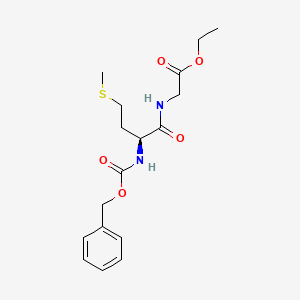

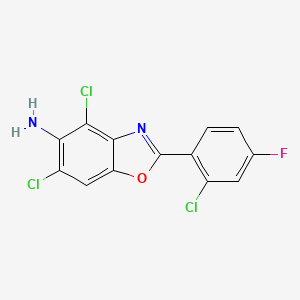
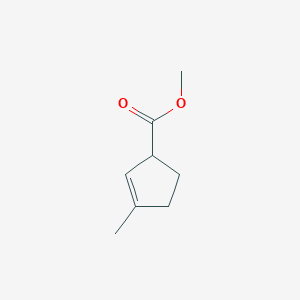
![(2S)-2-[(3-amino-2-hydroxypropyl)amino]propanoic acid](/img/structure/B13806665.png)
![2,9-Dimethylquino[2,3-b]acridine-6,7,13,14(5h,12h)-tetrone](/img/structure/B13806666.png)
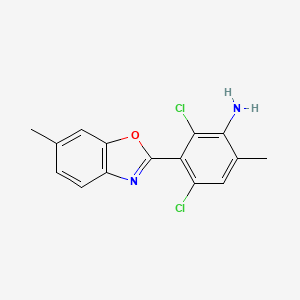
![(R)-[(2S,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid;heptahydrate](/img/structure/B13806674.png)
![1-Piperidineacetamide,N-[[(1,1-dimethylethyl)amino]carbonyl]-(9CI)](/img/structure/B13806694.png)
